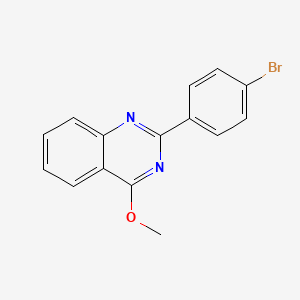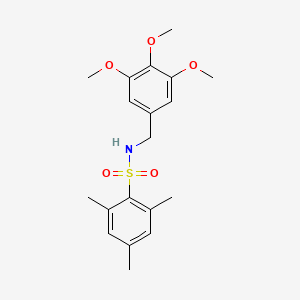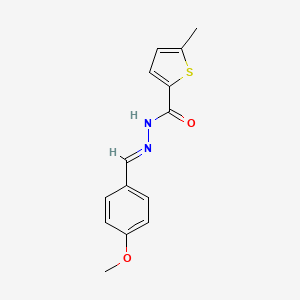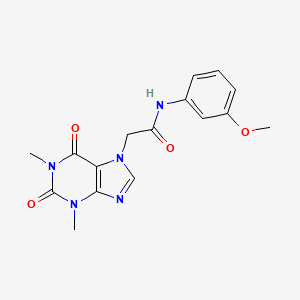
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as INNA-051, is a novel small molecule that has gained attention in the scientific community due to its potential use as an antiviral agent. This compound has shown promising results in preclinical studies against a range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mécanisme D'action
The exact mechanism of action of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of a key viral enzyme called RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the virus, and by inhibiting its activity, 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral therapies. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of focus is the development of new antiviral therapies based on this compound. Another area of research is the investigation of the mechanism of action of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, which could lead to the development of new drugs that target viral replication. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide involves a multistep process that begins with the reaction of 2-isopropylphenol with ethyl chloroacetate to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methyl-3-nitroaniline to yield the final product.
Applications De Recherche Scientifique
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has shown potential as an antiviral agent in preclinical studies against a range of viruses, including SARS-CoV-2, influenza A virus, and respiratory syncytial virus. The compound works by inhibiting the replication of the virus within host cells, thus preventing the spread of viral infection.
Propriétés
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-7-4-5-10-17(14)24-11-18(21)19-15-8-6-9-16(13(15)3)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDITYPXTXCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)

![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
amino]phenol](/img/structure/B5707073.png)


![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)